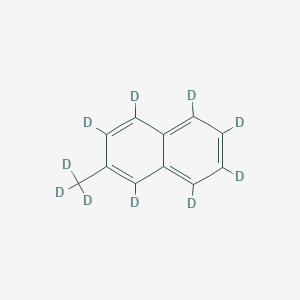

2-Methylnaphthalene-d10

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453745 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-45-2 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7297-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 2-Methylnaphthalene-d10 in Environmental Analysis

Topic: 2-Methylnaphthalene-d10 in Environmental Forensics & Analysis Content Type: Technical Reference Guide Audience: Analytical Chemists, Environmental Toxicologists, and Research Scientists.

Executive Summary

2-Methylnaphthalene-d10 (CAS: 7297-45-2) is the stable, isotopically labeled analog of 2-methylnaphthalene, a critical polycyclic aromatic hydrocarbon (PAH) found in crude oil and combustion byproducts. In high-precision analytical chemistry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), this deuterated compound serves as the "Gold Standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

While generic EPA Method 8270 protocols often rely on broad-spectrum internal standards like Naphthalene-d8, 2-Methylnaphthalene-d10 is deployed when the specific quantification of alkylated PAHs is required—most notably in petroleum forensics (oil spill fingerprinting) and advanced environmental toxicology . Its identical extraction behavior but distinct mass signature allows it to correct for matrix effects, extraction inefficiencies, and instrument drift with near-perfect accuracy.

The Physicochemical Core: Why d10?

To understand the utility of 2-Methylnaphthalene-d10, one must understand the limitations of "Surrogate" vs. "Isotope Dilution" quantification.

The Principle of Isotope Dilution

In standard analysis, a chemically similar compound (e.g., Acenaphthene-d10) might be used to quantify 2-Methylnaphthalene. However, Acenaphthene has a different boiling point, solubility, and adsorption isotherm. If the sample matrix (e.g., clay-rich soil) retains the analyte differently than the standard, quantification errors occur.

2-Methylnaphthalene-d10 solves this by being a chemical mirror :

-

Structure: Identical carbon skeleton; 10 hydrogen atoms replaced by deuterium (

H). -

Extraction Efficiency: It partitions into solvents (DCM, Hexane) at the exact same rate as the native target.

-

Mass Shift: The substitution creates a mass increase of +10 amu (Molecular Weight: 152.26 vs. 142.20), allowing the Mass Spectrometer to distinguish it instantly.

Comparative Properties Table

| Feature | Native 2-Methylnaphthalene | 2-Methylnaphthalene-d10 | Analytical Impact |

| Formula | Basis for MS separation. | ||

| Mol. Weight | 142.20 g/mol | 152.26 g/mol | +10 amu shift moves the quant ion out of noise. |

| Quant Ion (m/z) | 142 | 152 | Primary ions for SIM (Selected Ion Monitoring). |

| Boiling Point | 241 °C | ~240-241 °C | Co-elutes or elutes slightly earlier (Inverse Isotope Effect). |

| Role | Target Analyte | Internal Standard | Corrects for loss during prep. |

Regulatory & Forensic Applications

A. EPA Method 8270E (Semivolatile Organic Compounds)

In standard compliance testing, 2-Methylnaphthalene is a target analyte.

-

Routine Use: Laboratories often use a "Six-Component IS Mix" (e.g., Naphthalene-d8, Chrysene-d12). Naphthalene-d8 is often assigned to quantify 2-Methylnaphthalene.

-

Precision Use: For projects requiring lower detection limits or litigation-grade accuracy, laboratories switch to 2-Methylnaphthalene-d10 . This eliminates the "retention time window" errors that occur when the IS and analyte are too far apart.

B. NOAA & Petroleum Forensics (Oil Spills)

This is the primary high-value application . Crude oil contains a complex mixture of "C1-Naphthalenes" (1-methyl and 2-methyl isomers).

-

The Challenge: Weathering (evaporation/biodegradation) alters the ratio of parent PAHs to alkylated PAHs.

-

The Solution: NOAA methods for Natural Resource Damage Assessment (NRDA) require accurate tracking of alkyl-PAHs. 2-Methylnaphthalene-d10 is spiked into sediment/tissue samples before extraction. It tracks the specific recovery of the alkyl-naphthalene fraction, which is often more toxic and persistent than the parent naphthalene.

Experimental Protocol: The IDMS Workflow

Objective: Quantify 2-Methylnaphthalene in soil using Isotope Dilution GC-MS.

Step 1: Sample Spiking (The Critical Step)

Unlike an external standard added at the end, 2-Methylnaphthalene-d10 must be added before any solvent touches the sample.

-

Protocol: Weigh 10g of soil. Add 50 µL of 2-Methylnaphthalene-d10 surrogate solution (e.g., 20 µg/mL in Acetone).

-

Why Acetone? It is water-miscible, allowing the standard to penetrate the soil moisture and reach the soil particles, mimicking the native pollutant.

Step 2: Extraction & Cleanup

-

Method: Soxhlet (Method 3540) or Ultrasonic Extraction (Method 3550) using Dichloromethane (DCM) or DCM/Acetone (1:1).

-

Cleanup: Silica Gel cleanup (Method 3630) may be used. Because d10 is chemically identical, any loss of native analyte on the silica column is matched by a loss of d10. The ratio remains constant.

Step 3: GC-MS Analysis

-

Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

MS Mode: SIM (Selected Ion Monitoring) is preferred for environmental trace analysis.

-

Scan Windows:

-

Window 1: Naphthalene (128) & Naphthalene-d8 (136).

-

Window 2: 2-Methylnaphthalene (142) & 2-Methylnaphthalene-d10 (152) .

-

-

Visualizing the Workflow

Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow. The d10 standard travels with the analyte through every step, self-correcting for extraction losses.

Data Analysis & Interpretation

Chromatographic Behavior: The "Inverse Isotope Effect"

A common misconception is that heavier molecules elute later.[1] In GC using non-polar columns, deuterated PAHs often elute slightly earlier (0.02 - 0.05 minutes) than the native compound.

-

Mechanism:[2][3] Deuterium has a smaller molar volume and lower polarizability than Hydrogen, reducing Van der Waals interactions with the stationary phase.

-

Analyst Note: Ensure your integration windows account for this slight "fronting" of the d10 peak relative to the native peak.

Quantification Calculation

The concentration (

Where:

- = Area of Native ion (m/z 142)

- = Area of d10 ion (m/z 152)

- = Concentration of d10 spiked

- = Determined during initial calibration (Response ratio of Native/d10).

Troubleshooting & Quality Assurance

-

Deuterium Exchange: While rare for PAHs, exposure to extreme acidic conditions at high temperatures can cause D/H exchange. Ensure extraction pH is neutral.

-

Interferences:

-

1-Methylnaphthalene: Isomeric with 2-Methylnaphthalene.[4][5] They must be chromatographically separated.[6] 2-Methylnaphthalene-d10 generally serves as the IS for both isomers in simplified methods, but distinct d10 standards for each are available for ultra-trace work.

-

Purity: Commercial d10 standards are typically 98-99% atom D. The remaining 1-2% "d9" or "d8" congeners can contribute small signals to the native channels. Always run a Standard Blank to quantify this contribution before analyzing low-level samples.

-

References

-

U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[7] SW-846. [Link][8]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methylnaphthalene-d10. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. 2-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Naphthalene, 2-methyl- [webbook.nist.gov]

- 4. wwz.cedre.fr [wwz.cedre.fr]

- 5. scioninstruments.com [scioninstruments.com]

- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]

- 7. agilent.com [agilent.com]

- 8. semi volatile organic compounds epa 8270 | Specialty Analytical [specialtyanalytical.com]

2-Methylnaphthalene-d10 physical and chemical properties

An In-depth Technical Guide to 2-Methylnaphthalene-d10 for Researchers and Drug Development Professionals

Introduction

2-Methylnaphthalene-d10 is a deuterated analog of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). The "-d10" designation signifies that all ten hydrogen atoms on the 2-methylnaphthalene molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling imparts a higher molecular weight (a mass shift of M+10) without significantly altering the compound's chemical and physical properties, such as polarity, boiling point, and chromatographic retention time.

This unique characteristic makes 2-Methylnaphthalene-d10 an ideal internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary utility lies in correcting for the loss of analyte during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantification for 2-methylnaphthalene and other structurally related PAHs. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use in a research setting.

Physicochemical Properties

The physical and chemical properties of 2-Methylnaphthalene-d10 are nearly identical to its non-deuterated counterpart, which is critical for its function as an internal standard. The key difference is its increased molecular weight due to the presence of ten deuterium atoms.

| Property | Value | Source(s) |

| Synonyms | β-Methylnaphthalene-d10, 7-(Methyl-D3)-naphthalene-1,2,3,4,5,6,8-D7 | [1] |

| CAS Number | 7297-45-2 | [1][2] |

| Molecular Formula | C₁₁D₁₀ (also represented as C₁₀D₇CD₃) | [1][2] |

| Molecular Weight | 152.26 g/mol | [1][2][3] |

| Appearance | Solid, Off-White Solid | [1] |

| Melting Point | 34-36 °C | |

| Boiling Point | 241-242 °C | |

| Density | 1.071 g/mL at 25 °C | |

| Flash Point | 98.0 °C (208.4 °F) - closed cup | |

| Isotopic Purity | ≥98 atom % D | |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, isooctane, and cyclohexane.[4][5][6] | |

| Log Kow | 3.86 (for non-deuterated form) | [7] |

Core Application: Internal Standard in Quantitative Analysis

The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves almost identically to the analyte of interest (the "native" compound) throughout the analytical process. In complex matrices, such as environmental samples (water, soil) or biological fluids, some amount of the target analyte is inevitably lost during extraction, cleanup, and injection.

Causality Behind Experimental Choice: By adding a known amount of 2-Methylnaphthalene-d10 to the sample at the very beginning of the workflow, the deuterated standard experiences the same procedural losses as the native 2-methylnaphthalene. In the mass spectrometer, the internal standard is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z). The ratio of the native analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant regardless of sample loss, leading to highly accurate and reliable results. This approach is a cornerstone of robust analytical methods like the EPA Method 8270D for semivolatile organic compounds.[8][9][10]

Experimental Protocol: Quantification of 2-Methylnaphthalene in a Sample Matrix via GC-MS

This protocol outlines a self-validating system for the quantification of 2-methylnaphthalene using 2-Methylnaphthalene-d10 as an internal standard.

1. Preparation of Standards

-

Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of 2-Methylnaphthalene-d10 in a suitable solvent like dichloromethane or isooctane.

-

Analyte Stock Solution: Prepare a 100 µg/mL stock solution of native 2-methylnaphthalene in the same solvent.

-

Calibration Standards: Create a series of calibration standards by diluting the analyte stock solution to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.[11][12] To each calibration standard, add the internal standard stock solution to achieve a constant final concentration (e.g., 2 µg/mL) in every vial.[11] This ensures the IS concentration is the same across all calibration points and samples.

2. Sample Preparation

-

Spiking: To a known volume or mass of your sample (e.g., 10 mL of water or 1 g of soil extract), add a precise volume of the Internal Standard Stock Solution to achieve the same concentration as in the calibration standards (2 µg/mL).

-

Extraction: Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the PAHs. The internal standard will co-extract with the native analyte.

-

Concentration & Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a small, known volume of solvent suitable for GC injection.

3. GC-MS Analysis

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single or triple quadrupole system).[13]

-

Column: A low-polarity column, such as a TG-5-SilMS or equivalent, is typically used for PAH separation.[13]

-

Injection: Inject an aliquot (e.g., 1 µL) of the prepared calibration standards and samples.

-

MS Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Monitor quantifying and qualifying ions for native 2-methylnaphthalene (e.g., m/z 142, 141).

-

Monitor the corresponding quantifying ion for 2-Methylnaphthalene-d10 (m/z 152).

-

4. Data Processing & Quantification

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Plot this response ratio against the concentration of the native analyte to generate a calibration curve. The curve should exhibit good linearity (R² > 0.995).[13]

-

Quantification: Calculate the response ratio for the unknown sample. Determine the concentration of 2-methylnaphthalene in the sample by using the linear regression equation derived from the calibration curve.

Below is a diagram illustrating this comprehensive workflow.

Caption: Workflow for quantitative analysis using an internal standard.

Safety, Handling, and Storage

2-Methylnaphthalene-d10 is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is also considered toxic to aquatic life with long-lasting effects (H411).

-

Precautions: Handle in accordance with good industrial hygiene and safety practices.[14] Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14] Avoid breathing dust or vapors.

-

Storage: Store at room temperature in a dry, well-ventilated place.[4][15] Keep the container tightly closed. The compound is stable under recommended storage conditions.[15]

Conclusion

2-Methylnaphthalene-d10 is an indispensable tool for researchers requiring accurate quantification of 2-methylnaphthalene and related PAHs. Its chemical and physical similarity to the native analyte, combined with its distinct mass, allows it to serve as a robust internal standard that corrects for analytical variability. By following validated protocols, such as those adapted from EPA methods, scientists in environmental monitoring, toxicology, and drug development can achieve highly reliable and defensible quantitative results.

References

-

2-Methylnaphthalene D10. Pharmaffiliates. [Link]

-

2-Methylnaphthalene-d10. PubChem, National Institutes of Health. [Link]

-

2-METHYLNAPHTHALENE. Occupational Safety and Health Administration. [Link]

-

2-Methylnaphthalene. Wikipedia. [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

SIDS INITIAL ASSESSMENT PROFILE CAS No. 91-57-6 Chemical Name 2-methylnaphthalene. OECD. [Link]

-

Safety data sheet - 2-Methylnaphthalene. CPAChem. [Link]

-

Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. US EPA. [Link]

-

Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Florida Department of Environmental Protection. [Link]

-

EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). NEMI. [Link]

-

2-Methylnaphthalene. PubChem, National Institutes of Health. [Link]

-

Analysis of Naphthalene in Working Environment by GC-MS. Shimadzu. [Link]

-

Interim Specific Ground Water Quality Criterion for 2-Methylnaphthalene. NJ Department of Environmental Protection. [Link]

-

Analysis of Semivolatile Organic Compounds Using Hydrogen Carrier Gas and the Agilent HydroInert Source by Gas Chromatography/Mass Spectrometry. Agilent. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Methylnaphthalene-D10 | CAS 7297-45-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Methylnaphthalene-d10 | C11H10 | CID 11062578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. 2-甲基萘-d10 | 2-Methylnaphthalene-d10 | CAS 7297-45-2 | Isotope-Labeled Compound | 美国IvivoChem [invivochem.cn]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. floridadep.gov [floridadep.gov]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cdnisotopes.com [cdnisotopes.com]

Introduction: The Role of Isotopically Labeled Standards in Analytical Precision

An In-Depth Technical Guide to 2-Methylnaphthalene-d10

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors, the demand for precision and accuracy in quantitative analysis is paramount. The inherent complexity of biological and environmental matrices often introduces variability in sample preparation and instrumental analysis, which can significantly impact the reliability of results. Deuterated internal standards, such as 2-Methylnaphthalene-d10, are indispensable tools for mitigating these challenges. By introducing a known quantity of an isotopically labeled analog of the analyte into a sample, researchers can normalize for variations in extraction efficiency, sample volume, and instrument response. This guide provides a comprehensive overview of 2-Methylnaphthalene-d10, its physicochemical properties, its critical role as an internal standard, and practical guidance for its application.

Core Compound Specifications

The fundamental properties of 2-Methylnaphthalene-d10 are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 7297-45-2 | [1][2][3][4][5] |

| Molecular Weight | 152.26 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁D₁₀ (also represented as C₁₀D₇CD₃) | [1][3][4] |

| Synonyms | β-Methylnaphthalene-d10 | [1][3][4] |

| Appearance | Off-white solid | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 2-Methylnaphthalene-d10 is essential for its effective use in analytical method development. These properties are nearly identical to its non-deuterated counterpart, 2-methylnaphthalene, ensuring similar behavior during sample extraction and chromatographic separation.

| Property | Value | Source(s) |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 241-242 °C | [3] |

| Density | 1.071 g/mL at 25 °C | [3] |

| Flash Point | 98.0 °C (closed cup) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

The Rationale for Using 2-Methylnaphthalene-d10 in Quantitative Analysis

The selection of an internal standard is a critical decision in the development of a robust quantitative assay. 2-Methylnaphthalene-d10 is an ideal internal standard for the analysis of 2-methylnaphthalene and other structurally related polycyclic aromatic hydrocarbons (PAHs) for several key reasons:

-

Chemical and Physical Equivalence: Being a deuterated analog, it exhibits nearly identical chemical and physical properties to the native analyte. This ensures that it behaves similarly during all stages of sample preparation, including extraction, concentration, and derivatization, as well as during chromatographic separation.

-

Co-elution in Chromatography: In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), 2-Methylnaphthalene-d10 will co-elute or elute very closely with the non-deuterated analyte.[7] This is a critical feature for an effective internal standard, as it ensures that both compounds experience the same chromatographic conditions.

-

Mass Spectrometric Differentiation: The key difference between 2-Methylnaphthalene-d10 and its native counterpart is its mass. The mass shift of +10 atomic mass units allows for easy differentiation and separate quantification by a mass spectrometer (MS) detector, without interfering with the signal of the analyte.[3]

-

Correction for Matrix Effects: Complex matrices in biological and environmental samples can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since the deuterated internal standard is chemically identical to the analyte, it will experience the same matrix effects.[8] By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized.[8]

Conceptual Workflow for Internal Standard-Based Quantification

The following diagram illustrates the fundamental workflow for using a deuterated internal standard, such as 2-Methylnaphthalene-d10, in a typical quantitative analysis.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Application in Drug Development and Environmental Analysis

Naphthalene and its derivatives are important structural motifs in medicinal chemistry, serving as scaffolds for anti-inflammatory, anticancer, and antimicrobial agents.[9][10] The non-deuterated form, 2-methylnaphthalene, is also a precursor in the synthesis of menadione (a synthetic form of vitamin K).[11] Given their prevalence, the ability to accurately quantify these compounds in biological matrices during preclinical and clinical studies is crucial for understanding their pharmacokinetics and metabolism.

Furthermore, 2-methylnaphthalene is a common environmental pollutant found in fossil fuels and produced during incomplete combustion.[7] Regulatory bodies often mandate the monitoring of PAHs in air, water, and soil. Methods such as U.S. EPA Method 8270D for semivolatile organic compounds by GC/MS recommend the use of deuterated standards to ensure data quality and comparability.[12][13][14]

Experimental Protocol: Preparation and Use of 2-Methylnaphthalene-d10 as an Internal Standard

This protocol provides a general framework for the preparation and use of 2-Methylnaphthalene-d10 as an internal standard for the quantification of 2-methylnaphthalene in a sample matrix by GC/MS or LC/MS.

Materials:

-

2-Methylnaphthalene-d10 (solid)

-

2-Methylnaphthalene (analytical standard)

-

High-purity solvent (e.g., methanol, acetonitrile, or isooctane, depending on the analytical method)

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Preparation of Internal Standard Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of 2-Methylnaphthalene-d10. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Dissolve the solid in a small amount of the chosen solvent. d. Bring the flask to volume with the solvent, cap, and mix thoroughly by inversion. e. Label clearly and store at an appropriate temperature (typically 2-8 °C, protected from light).

-

Preparation of Analyte Stock Solution (e.g., 1000 µg/mL): a. Follow the same procedure as in step 1, using the non-deuterated 2-methylnaphthalene standard.

-

Preparation of Working Standard Solutions: a. Prepare a series of calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks. b. Spike each calibration standard with a constant, known concentration of the internal standard stock solution. For example, add 100 µL of a 10 µg/mL internal standard working solution to each 1 mL of calibration standard to achieve a final internal standard concentration of 1 µg/mL.

-

Sample Preparation and Spiking: a. Measure a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of soil). b. Spike the sample with the same constant amount of internal standard as used in the calibration standards. c. Proceed with the sample extraction protocol (e.g., liquid-liquid extraction, solid-phase extraction).

-

Instrumental Analysis and Quantification: a. Analyze the prepared calibration standards and samples by GC/MS or LC/MS. b. Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration for the calibration standards. c. Calculate the response ratio for the unknown samples and determine their concentrations from the calibration curve.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methylnaphthalene-d10.

-

Hazard Identification: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also considered toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Methylnaphthalene-d10 is a high-purity, isotopically labeled compound that serves as an essential tool for researchers, scientists, and drug development professionals. Its use as an internal standard in chromatographic and mass spectrometric analyses provides a reliable method for correcting for analytical variability, thereby enhancing the accuracy and precision of quantitative results. A thorough understanding of its properties, coupled with proper handling and application, will ensure the generation of high-quality, defensible data in both research and regulated environments.

References

-

PubChem. (n.d.). 2-Methylnaphthalene-d10. National Center for Biotechnology Information. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Methylnaphthalene, 99% (gc). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

N.J. Department of Environmental Protection. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]

-

U.S. EPA. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

- International Journal of Pharmaceutical and Life Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. Retrieved from [Link]

-

Axcend. (n.d.). Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Retrieved from [Link]

-

ResearchGate. (2026, January 12). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methylnaphthalene D10. Retrieved from [Link]

-

PubMed. (2022, November 12). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Retrieved from [Link]

Sources

- 1. 2-Methylnaphthalene-d10 | C11H10 | CID 11062578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. 2-Methylnaphthalene-d10 D 98atom 7297-45-2 [sigmaaldrich.com]

- 4. 2-Methylnaphthalene-D10 | CAS 7297-45-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. axcendcorp.com [axcendcorp.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. β-Methylnaphthalene(2-Methylnaphthalene)-Fluorene,β-methylnaphthalene,refined naphthalene,M,P-Cresol,Anthraquinone,Quinoline drug-Jinan Realong Chemical Co.,Ltd. [realongchem.com]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. floridadep.gov [floridadep.gov]

- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 15. fishersci.com [fishersci.com]

Technical Guide: Safety, Handling, and Analytical Verification of 2-Methylnaphthalene-d10

Topic: Safety Data Sheet for 2-Methylnaphthalene-d10 Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 2-Methylnaphthalene-d10 (CAS: 7297-45-2) . While standard SDS documents satisfy regulatory compliance, they often lack the operational nuance required for high-precision analytical chemistry. This whitepaper bridges that gap, focusing on the specific handling requirements dictated by its isotopic enrichment, low melting point, and polycyclic aromatic hydrocarbon (PAH) nature.

Primary Application: Internal Standard (IS) for the quantification of 2-Methylnaphthalene in environmental and biological matrices via GC-MS and LC-MS.

Part 1: Chemical Identity & Isotopic Architecture

2-Methylnaphthalene-d10 is the fully deuterated analog of 2-Methylnaphthalene. All ten hydrogen atoms have been replaced with deuterium (

Physicochemical Properties

The most critical operational parameter for this compound is its Melting Point (34–36 °C) .[1] This proximity to human body temperature and ambient lab conditions poses unique handling risks (melting during transport or handling) not typically emphasized in generic SDSs.

| Property | Value | Operational Implication |

| CAS Number | 7297-45-2 | Unique identifier for regulatory tracking. |

| Formula | Used for calculating molarity in standard preparation. | |

| Molecular Weight | 152.26 g/mol | +10 Da shift from native (142.20 g/mol ). |

| Melting Point | 34–36 °C (93–97 °F) | CRITICAL: Solid may melt if held in hand or stored in warm labs. |

| Boiling Point | 241–242 °C | High boiling point; low volatility at room temp. |

| Isotopic Purity | Essential for minimizing spectral overlap with native analyte. | |

| Solubility | Organic solvents (DCM, Acetone) | Insoluble in water; requires organic solvent for stock prep. |

Part 2: Hazard Profiling & Toxicology

GHS Classification & Mechanistic Hazards

As a PAH, 2-Methylnaphthalene-d10 shares the toxicological profile of its non-deuterated parent. The Deuterium Kinetic Isotope Effect (DKIE) does not significantly alter the acute toxicity or environmental hazard profile for SDS purposes.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism/Context |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | PAHs are lipophilic, facilitating absorption through the GI tract. |

| Skin/Eye Irritation | H315 / H319 | Causes skin/eye irritation.[3][4] | Direct contact causes local inflammation; defatting of skin. |

| STOT - SE | H335 | May cause respiratory irritation.[1][3][4] | Inhalation of dust/fumes irritates mucous membranes. |

| Aquatic Chronic | H411 | Toxic to aquatic life with long lasting effects.[3][5] | Bioaccumulation potential in aquatic organisms due to high LogP. |

Carcinogenicity Context

While 2-Methylnaphthalene is not classified as a Group 1 carcinogen like Benzo[a]pyrene, it is structurally related to carcinogenic PAHs. Some regulatory bodies treat it with caution.[3]

-

Precautionary Principle: Treat as a potential carcinogen.

-

Target Organs: Respiratory system (inhalation), Liver (metabolism).

Part 3: Operational Safety & Handling Protocols

The "Cold-Start" Handling Protocol

Problem: The melting point of 34–36 °C means the compound can melt simply by holding the vial, causing material to stick to the cap or septum, leading to mass loss and concentration errors.

Solution: Implement the "Cold-Start" protocol to ensure quantitative transfer.

Prevention of Cross-Contamination

In trace analysis (ng/L levels), cross-contamination between the native analyte and the d10 standard is catastrophic.

-

Spatula Hygiene: Use single-use disposable spatulas or dedicated glassware for deuterated standards.

-

Solvent Selection: Use high-purity solvents (HPLC/GC grade). Verify solvent blanks do not contain native 2-Methylnaphthalene.

-

Vial Segregation: Store d10 standards in a separate secondary container from native PAH standards to prevent vapor-phase cross-contamination over long periods.

Part 4: Analytical Verification & Quality Control

Researchers must verify the identity of the standard before use, especially if the bottle has been stored for extended periods.

Mass Spectrometry (GC-MS) Verification

The primary validation method is verifying the mass shift.

-

Parent Ion: Look for the molecular ion (

) at m/z 152 . -

Absence of Native: Ensure no significant peak at m/z 142 (indicates isotopic impurity or labeling failure).

-

Fragmentation: The fragmentation pattern should mirror the native compound but shifted by the number of deuteriums retained in the fragment.

NMR Verification

-

Proton NMR (

H-NMR): Should be "silent" in the aromatic region (7.0–8.0 ppm) where native naphthalene protons appear. Residual peaks indicate incomplete deuteration. -

Deuterium NMR (

H-NMR): Will show signals corresponding to the aromatic deuterons.

Part 5: Emergency Response Protocols

Fire Fighting Measures

-

Flammability: Combustible solid.[1]

-

Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes (Carbon oxides) under fire conditions.

-

Note: Due to the low melting point, a fire may result in a molten liquid spill , which spreads faster than a solid fire. Dike the area to prevent runoff.

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection (N95 or P100) to avoid inhaling dust. Wear nitrile gloves.

-

Spill Cleanup:

-

If solid: Sweep up carefully to avoid dust generation.

-

If molten (lab temp > 35°C): Allow to cool and solidify, or absorb with inert material (vermiculite).

-

Do not flush to sewer (Toxic to aquatic life).[3]

-

References

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2-Methylnaphthalene-d10. MilliporeSigma.[3] Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11062578, 2-Methylnaphthalene-d10. Link

-

Santa Cruz Biotechnology. (2024).[2] 2-Methylnaphthalene-d10 (CAS 7297-45-2) Product Data. Link

-

Cambridge Isotope Laboratories. (2024). Safety Data Sheet: 2-Methylnaphthalene (D10, 98%). Link

-

U.S. EPA. (2003).[6] Toxicological Review of 2-Methylnaphthalene. Integrated Risk Information System (IRIS). Link

Sources

Precision in Polycyclic Aromatic Hydrocarbon Research: The Strategic Utility of Deuterated 2-Methylnaphthalene

Executive Summary

In the high-stakes arena of environmental forensics and drug development, precision is not a luxury—it is a mandate. Deuterated 2-methylnaphthalene (2-MN-d10) serves as a critical metrological anchor and mechanistic probe in these fields. While generic protocols often relegate it to a secondary role, advanced applications utilize its unique isotopic signature to correct for matrix-induced suppression in mass spectrometry and to elucidate complex metabolic pathways via the Kinetic Isotope Effect (KIE).

This technical guide moves beyond standard operating procedures to explore the causality and application of 2-MN-d10. It is designed for researchers who require absolute quantification in complex matrices (soil, tissue, plasma) and for toxicologists mapping the bioactivation of alkyl-polycyclic aromatic hydrocarbons (PAHs).

Part 1: The Analytical Anchor – Isotope Dilution Mass Spectrometry (IDMS)[1]

The Limitation of Standard Methods

Standard EPA Method 8270 (Semivolatiles by GC-MS) typically assigns Naphthalene-d8 as the internal standard for quantifying 2-methylnaphthalene. This is chemically inexact.

-

Retention Time Mismatch: Naphthalene-d8 elutes approximately 2 minutes earlier than 2-methylnaphthalene.

-

Matrix Divergence: In complex matrices (e.g., lipid-rich tissue or humic-rich soil), the matrix effects at the elution time of Naphthalene-d8 differ from those at 2-methylnaphthalene, leading to quantification errors of 15–30%.

The Superior Protocol: True Isotope Dilution

Using 2-Methylnaphthalene-d10 as the specific internal standard corrects for these variances because it is an isotopologue —it shares the exact chemical behavior and near-identical retention time as the target analyte, differing only by mass.

Experimental Workflow: IDMS Protocol

Objective: Quantification of 2-MN in Soil/Sediment with <5% Error.

-

Sample Preparation: Weigh 10 g of homogenized soil.

-

Spiking (The Critical Step): Add 50 µL of 2-MN-d10 Surrogate Solution (2000 µg/mL in Methylene Chloride) directly to the sample before solvent addition.

-

Why: Spiking before extraction corrects for extraction inefficiencies. If 20% of the sample is lost during extraction, 20% of the d10 is also lost, automatically correcting the final calculation.

-

-

Extraction: Ultrasonic extraction (EPA 3550) or Soxhlet (EPA 3540) with 1:1 Acetone:Hexane.

-

Analysis: GC-MS (SIM Mode).

-

Target Ion (Native): m/z 142

-

Target Ion (d10): m/z 152

-

Dwell Time: 50 ms per ion for high sensitivity.

-

Visualization: IDMS Analytical Workflow

Caption: Figure 1.[1] Isotope Dilution Mass Spectrometry (IDMS) workflow.[2][3] Spiking 2-MN-d10 prior to extraction ensures that all losses (extraction efficiency, matrix suppression) are mathematically nullified.

Part 2: Decoding Metabolic Mechanisms

2-Methylnaphthalene is a model compound for understanding how alkyl-PAHs are metabolized. The presence of the methyl group introduces a "metabolic fork in the road" between ring oxidation and side-chain oxidation. Deuterated tracers are the only way to definitively map these pathways.

Pathway 1: Aerobic Bioactivation (Mammalian/Bacterial)

In aerobic systems (e.g., mammalian liver CYP450 or Pseudomonas species), the methyl group is often the primary site of attack.

-

Mechanism: C-H bond cleavage at the methyl group.

-

Deuterium Application (KIE): Replacing the methyl hydrogens with deuterium (–CD3) slows down this reaction significantly (Primary Kinetic Isotope Effect,

). -

Toxicological Insight: If toxicity decreases when the methyl group is deuterated, it proves that the methyl-oxidation metabolite (2-naphthalenemethanol) is the toxic agent.

Pathway 2: Anaerobic Degradation (Sulfate-Reducing Bacteria)

In anoxic environments (e.g., deep aquifers), bacteria cannot use oxygen to attack the ring. Instead, they use Fumarate Addition .

-

Mechanism: The methyl group attacks fumarate to form naphthyl-2-methyl-succinic acid.

-

Tracing with 2-MN-d10: When fully deuterated 2-MN-d10 is used, the resulting succinate metabolite retains the deuterium on the naphthyl ring, allowing researchers to distinguish it from background succinates.

Visualization: Metabolic Fate of 2-MN-d10

Caption: Figure 2. Divergent metabolic pathways of 2-MN-d10. The deuterium label acts as a tracer, with specific mass shifts (e.g., d10 to d7) confirming the loss of the methyl group carbons vs. preservation of the ring.

Part 3: Physicochemical Data & Synthesis

Synthesis via Supercritical D2O

High-purity 2-MN-d10 is typically synthesized via Hydrogen/Deuterium exchange in supercritical D2O.

-

Conditions: 400°C, 300 bar, NaOH catalyst.

-

Advantage: This "green" method avoids toxic organic solvents and achieves >98% deuteration, which is essential to prevent "crosstalk" (unlabeled signal) in trace analysis.

Comparative Properties Table

The physical differences between the protium (H) and deuterium (D) forms are subtle but critical for high-resolution chromatography.

| Property | 2-Methylnaphthalene (Native) | 2-Methylnaphthalene-d10 (Deuterated) | Impact on Research |

| Formula | C₁₁H₁₀ | C₁₁D₁₀ | Mass Shift (+10 Da) |

| Molecular Weight | 142.20 g/mol | 152.26 g/mol | Distinct MS Quant Ion |

| Boiling Point | 241.1°C | ~240.5°C | Slight volatility difference |

| GC Retention Time | ~10.05 min | ~10.02 min | Elutes slightly earlier (Inverse Isotope Effect) |

| Primary Ion (m/z) | 142 | 152 | No spectral overlap |

References

-

US Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA SW-846. [Link]

-

Annweiler, E., et al. (2000). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology. [Link]

-

Kalpala, J., et al. (2003). Deuteration of 2-methylnaphthalene and eugenol in supercritical and pressurised hot deuterium oxide. Green Chemistry. [Link]

-

Safinowski, M., & Meckenstock, R. U. (2006). Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing bacterium. Environmental Microbiology. [Link]

Sources

- 1. Anaerobic Mineralization of Stable-Isotope-Labeled 2-Methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide: Leveraging 2-Methylnaphthalene-d10 as an Internal Standard for the Quantification of Polycyclic Aromatic Hydrocarbons

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of 2-Methylnaphthalene-d10 as an internal standard in the analytical quantification of polycyclic aromatic hydrocarbons (PAHs). We will delve into the foundational principles of internal standardization, the unique properties of 2-Methylnaphthalene-d10, and a detailed protocol for its application, while maintaining a strong emphasis on scientific integrity and field-proven insights.

The Imperative for Precision in PAH Analysis

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants ubiquitously present in the environment, arising from both natural and anthropogenic sources such as incomplete combustion of organic materials.[1] Many PAHs are known for their carcinogenic and mutagenic properties, leading to stringent regulatory monitoring in various matrices including water, soil, air, and food products.[2][3] The United States Environmental Protection Agency (EPA) has designated 16 specific PAHs as priority pollutants for monitoring.

Accurate quantification of these compounds is paramount for environmental monitoring, human health risk assessment, and ensuring the safety of consumer products. However, the analytical process, from sample extraction to instrumental analysis, is susceptible to variations that can impact the accuracy and precision of the results. The use of an internal standard is a critical component of a robust analytical methodology to mitigate these variabilities.[4]

The Principle of the Internal Standard in Chromatographic Analysis

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known concentration to every sample, calibrant, and quality control sample before analysis.[5] The fundamental principle of the internal standard method is that the IS experiences the same analytical variations as the target analytes, including losses during sample preparation and fluctuations in instrument response.[4][5]

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[6] For mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), the ideal internal standard is a stable isotope-labeled version of the analyte.[6] Deuterated standards are particularly well-suited for this purpose as they co-elute with the native analyte but are distinguishable by their mass-to-charge ratio (m/z).[6]

Profiling 2-Methylnaphthalene-d10 as an Internal Standard

2-Methylnaphthalene-d10 is the deuterated analog of 2-methylnaphthalene, a two-ring PAH. Its utility as an internal standard is rooted in its chemical and physical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both the internal standard and the target analytes is crucial for developing a robust analytical method.

| Property | 2-Methylnaphthalene-d10 | Non-Deuterated 2-Methylnaphthalene |

| Molecular Formula | C₁₁D₁₀ | C₁₁H₁₀ |

| Molecular Weight | 152.26 g/mol | 142.20 g/mol |

| Boiling Point | 241-242 °C | 241.1 °C |

| Melting Point | 34-36 °C | 35 °C |

Source: PubChem, Cheméo[7]

The near-identical boiling and melting points of the deuterated and non-deuterated forms ensure they behave similarly during sample preparation steps involving heating and solvent evaporation.

Rationale for Use in PAH Analysis

The selection of an appropriate internal standard is a critical decision in method development. While the common practice for the analysis of the 16 EPA priority PAHs often involves a suite of deuterated internal standards to cover the wide range of analyte volatilities, there is a strong rationale for considering an early-eluting standard like 2-Methylnaphthalene-d10.

The Early Eluter Advantage:

-

Comprehensive Monitoring of the Analytical Process: An internal standard that is introduced at the very beginning of the sample preparation and elutes early in the chromatographic run can serve as a robust indicator of the overall health of the analytical system. Any issues with injection, column performance, or ion source cleanliness will be immediately apparent from the response of this early-eluting standard.

-

Cost-Effectiveness: Employing a single, well-characterized internal standard can be more cost-effective than using a mixture of several deuterated compounds.

-

Suitability for Lighter PAHs: For analytical methods focused primarily on the more volatile, lower molecular weight PAHs (2-3 rings), 2-Methylnaphthalene-d10 is an excellent choice due to its structural and chemical similarity.

Important Considerations:

While advantageous, the use of a single, early-eluting internal standard for the entire range of 16 priority PAHs requires careful validation. The response of 2-Methylnaphthalene-d10 may not perfectly mimic that of the much larger, less volatile 5- and 6-ring PAHs under all conditions. Therefore, it is imperative to thoroughly validate the method to ensure that the chosen internal standard provides accurate quantification across the entire spectrum of target analytes. For methods requiring the highest level of accuracy for all 16 priority PAHs, a mixture of deuterated standards that bracket the elution range of the analytes is often the preferred approach.

Experimental Protocol: Quantification of PAHs using 2-Methylnaphthalene-d10 and GC-MS

This section outlines a detailed, step-by-step methodology for the use of 2-Methylnaphthalene-d10 as an internal standard for PAH analysis. This protocol is a representative workflow and should be adapted and validated for specific sample matrices and instrumentation.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Acetone, Hexane (all pesticide residue grade or equivalent)

-

Standards:

-

Certified standard solution of the 16 EPA Priority PAHs

-

2-Methylnaphthalene-d10 certified standard solution

-

-

Sample Preparation:

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica gel)

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

Workflow Diagram

Caption: A generalized workflow for PAH analysis using an internal standard.

Step-by-Step Procedure

-

Preparation of Internal Standard Spiking Solution: Prepare a working solution of 2-Methylnaphthalene-d10 in a suitable solvent (e.g., acetone) at a concentration that will result in a final on-column concentration similar to the mid-point of the calibration curve for the target PAHs.

-

Sample Spiking: To a known volume or weight of the sample, add a precise volume of the 2-Methylnaphthalene-d10 working solution. This should be done at the earliest stage of the sample preparation to account for losses throughout the entire process.

-

Sample Extraction:

-

For Water Samples: Perform a liquid-liquid extraction using dichloromethane at a neutral or slightly basic pH.

-

For Soil/Sediment Samples: Use an appropriate extraction technique such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent mixture (e.g., hexane/acetone).

-

-

Extract Cleanup: Pass the crude extract through a silica gel SPE cartridge to remove polar interferences. Elute the PAHs with a less polar solvent mixture, such as hexane/dichloromethane.

-

Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is the standard instrument for this analysis.

-

Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for PAH separation.

-

Injection: Perform a splitless injection to ensure the efficient transfer of trace-level analytes to the column.

-

Oven Program: A temperature gradient program is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 320°C).

-

MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for 2-Methylnaphthalene-d10.

-

Typical GC-MS SIM Ions

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Methylnaphthalene-d10 (IS) | 152 | 150, 153 |

| Naphthalene | 128 | 127, 129 |

| Acenaphthylene | 152 | 151, 153 |

| Acenaphthene | 154 | 153, 152 |

| Fluorene | 166 | 165, 167 |

| Phenanthrene | 178 | 176, 179 |

| Anthracene | 178 | 176, 179 |

| Fluoranthene | 202 | 101 |

| Pyrene | 202 | 101 |

| Benz[a]anthracene | 228 | 226, 229 |

| Chrysene | 228 | 226, 229 |

| Benzo[b]fluoranthene | 252 | 125, 253 |

| Benzo[k]fluoranthene | 252 | 125, 253 |

| Benzo[a]pyrene | 252 | 125, 253 |

| Indeno[1,2,3-cd]pyrene | 276 | 138, 277 |

| Dibenz[a,h]anthracene | 278 | 139, 279 |

| Benzo[ghi]perylene | 276 | 138, 277 |

Note: Specific ions and their ratios should be confirmed during method development and validation.

Data Analysis and Interpretation

Calibration

Prepare a series of calibration standards containing known concentrations of the 16 EPA priority PAHs. Spike each calibration standard with the same concentration of 2-Methylnaphthalene-d10 as the samples.

Caption: The principle of internal standard calibration.

Generate a calibration curve for each PAH by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. A linear regression is typically applied to this data.

Quantification of Unknowns

Calculate the response ratio for each PAH in the unknown samples. Determine the concentration of each analyte by using the linear regression equation from the corresponding calibration curve.

Method Validation: The Cornerstone of Trustworthiness

A self-validating system is the hallmark of a trustworthy analytical method. It is essential to perform a thorough method validation to demonstrate that the use of 2-Methylnaphthalene-d10 as an internal standard is suitable for the intended application. Key validation parameters include:

-

Linearity and Range: Demonstrate the linear relationship between the response ratio and concentration over a defined range.

-

Accuracy: Assess the agreement between the measured concentration and the true concentration by analyzing certified reference materials or spiked samples.

-

Precision: Evaluate the repeatability and intermediate precision of the method by performing multiple analyses of the same sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.

-

Specificity: Ensure that the method can unequivocally identify and quantify the target PAHs in the presence of other components in the sample matrix.

Conclusion

2-Methylnaphthalene-d10 presents a viable and cost-effective option as an internal standard for the analysis of PAHs, particularly for methods focusing on lower molecular weight compounds. Its early elution in a typical GC run provides a valuable diagnostic for the overall performance of the analytical system. However, for comprehensive analyses of all 16 EPA priority PAHs, especially the high molecular weight compounds, a thorough validation is crucial to ensure its suitability. As with any analytical method, adherence to rigorous quality control and validation protocols is the ultimate guarantee of data integrity and trustworthiness.

References

- Amirahmadi, M., Shoeibi, S., Abdollahi, M., Rastegar, H., Khosrokhavar, R., & Hamedani, M. P. (2s.d.). Monitoring of some pesticides residue in consumed tea in Tehran market. Iranian Journal of Environmental Health Science & Engineering.

- Agilent Technologies. (2019, January 24).

- Agilent Technologies. (s.d.).

- Bastos, W. R., et al. (2021, July 28). Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Combination with in-cell Purification and Gas Chromatography-Mass Spectrometry (GC-MS)

- BCP Instruments. (s.d.). Priority PAHs.

- Cambridge Isotope Laboratories, Inc. (s.d.).

- Djozan, D., Ebrahimi, B., & Sohrabi, M. R. (2013). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC.

- DiVA portal. (2014, December 29).

- DSP-Systems. (2018, March 19). Polycyclic Aromatic Compound (PAC) Standards and Standard Mixtures.

- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Florida Department of Environmental Protection. (s.d.).

- G. O. A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- LabRulez GCMS. (2025, April 1). PAH Analysis in Environment: Overcoming GC-MS Challenges.

- Li, Z., et al. (2014, April 9).

- MDPI. (2022, May 13). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt..

- MDPI. (2022, October 22).

- MDPI. (2022, September 2).

- Olak, B., & Zapadka, T. (2018, March 13). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs)

- PubChem. (s.d.). 2-Methylnaphthalene-d10.

- Pulkrabova, J., et al. (2016). The Occurrence of 16 EPA PAHs in Food – A Review. PMC.

- ResearchGate. (2023, May 12). Measurement of Polycyclic Aromatic Hydrocarbons (PAHs)

- ResearchGate. (s.d.).

- Restek. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.

- Restek. (s.d.).

- Thermo Fisher Scientific. (s.d.). Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E.

- UCT. (s.d.). EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid-Phase Extraction (SPE) and GC/MS.

- YL Instrument. (s.d.). PAHs (Polycyclic Aromatic Hydrocarbons) Analysis by GC/MS with EPA 8270E.

Sources

Introduction: The Imperative for Precision in Quantitative Analysis

An In-Depth Technical Guide to Isotopic Labeling with 2-Methylnaphthalene-d10

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within environmental monitoring, toxicology, and pharmaceutical development, the demand for precision and accuracy is absolute. The quantification of analytes in complex matrices like plasma, soil, or food products is fraught with challenges, including sample loss during extraction, matrix-induced signal suppression or enhancement, and instrumental variability. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for overcoming these obstacles, and the selection of an appropriate stable isotope-labeled internal standard (SIL-IS) is the cornerstone of this technique. This guide provides a deep dive into the application of 2-Methylnaphthalene-d10 (2-MN-d10), a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) 2-Methylnaphthalene, as a premier internal standard for exacting quantitative analysis.

Section 1: Core Physicochemical Properties of 2-Methylnaphthalene-d10

Understanding the fundamental properties of 2-MN-d10 is critical for its effective use. As a deuterated molecule, its chemical behavior is nearly identical to its unlabeled counterpart, 2-Methylnaphthalene, allowing it to serve as a perfect proxy during sample preparation and analysis.[1][2] However, its increased mass, due to the replacement of ten hydrogen atoms with deuterium, allows it to be distinguished by a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀D₇CD₃ | [3] |

| CAS Number | 7297-45-2 | [4][5] |

| Molecular Weight | 152.26 g/mol | [4] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift from Native | M+10 | |

| Physical Form | Solid | |

| Melting Point | 34-36 °C | |

| Boiling Point | 241-242 °C |

Section 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of using 2-MN-d10 lies in the principle of IDMS. A known quantity of the labeled standard is added to the sample at the earliest stage of preparation. From that point forward, the native analyte and the labeled standard are treated as a single entity. Any loss during extraction, derivatization, or injection affects both compounds equally. The mass spectrometer measures the intensity ratio of the analyte to the internal standard. Because the amount of standard added is known, this ratio allows for the precise calculation of the native analyte's concentration, irrespective of sample loss or matrix effects.[6][7]

Caption: IDMS workflow using a stable isotope-labeled internal standard.

Section 3: 2-Methylnaphthalene-d10 as a Superior Internal Standard

The choice of an internal standard (IS) is a critical decision in method development. While structurally similar compounds (analogs) can be used, they are fundamentally inferior to a stable isotope-labeled version of the analyte.

Expertise & Experience: A common pitfall is using a non-isotopically labeled analog as an IS. While seemingly similar, slight differences in physicochemical properties (like polarity or pKa) can cause the analog to behave differently during extraction or chromatography. For example, an analog might elute at a slightly different retention time from the target analyte. If a matrix effect, such as ion suppression, occurs at the analyte's retention time but not the IS's, the quantification will be inaccurate.[6] 2-MN-d10 co-elutes perfectly with native 2-Methylnaphthalene, ensuring that both compounds experience the exact same matrix effects and ionization conditions, thus providing the most reliable correction.[1][7] This is a non-negotiable requirement for robust and defensible bioanalytical data, a position strongly advocated by regulatory agencies like the European Medicines Agency (EMA).[6]

Trustworthiness: A method employing 2-MN-d10 is inherently self-validating. Consistent internal standard response across all samples (calibrators, QCs, and unknowns) provides confidence in the extraction and analytical process. Significant variation in the IS signal can indicate a problem with a specific sample, such as a severe, uncorrected matrix effect or a processing error.[6]

Section 4: Practical Workflow: Quantitative Analysis of 2-Methylnaphthalene in Environmental Samples

This section details a proven methodology for the quantification of 2-Methylnaphthalene in a complex matrix, such as sediment, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and 2-MN-d10 as the internal standard. This protocol is adapted from established methods for PAH analysis.[8][9]

Experimental Protocol:

-

Sample Preparation & Spiking:

-

Weigh approximately 5 grams of dried sediment into a cellulose extraction thimble.[9]

-

Fortify the sample by adding a precise volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of 2-Methylnaphthalene-d10 in a suitable solvent like isooctane. This step is critical and must be done before extraction.

-

-

Soxhlet Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Add 200 mL of toluene (or a hexane/dichloromethane mixture) to the boiling flask.[9]

-

Extract the sample for 16-18 hours. The exhaustive extraction ensures that both the native analyte and the internal standard are efficiently removed from the matrix.

-

-

Extract Cleanup & Concentration:

-

Allow the extract to cool. If sulfur is a known interferent, add activated copper granules to the boiling flask to remove it.[9]

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Perform a solvent exchange to a less volatile solvent like isooctane, which acts as a keeper.[9]

-

Further concentrate the sample to a final volume of exactly 1 mL under a gentle stream of nitrogen.

-

-

GC-MS/MS Analysis:

-

System: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

-

Injection: 1 µL, splitless injection mode.

-

Column: A non-polar capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Ionization: Electron Ionization (EI) or Atmospheric Pressure Gas Chromatography (APGC).[9]

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.

-

MRM Transition for 2-Methylnaphthalene: Monitor the transition from the parent ion (m/z 142.1) to a characteristic product ion.

-

MRM Transition for 2-Methylnaphthalene-d10: Monitor the transition from its parent ion (m/z 152.1) to its corresponding product ion.

-

-

-

Data Processing & Quantification:

-

Generate a calibration curve using standards containing known concentrations of native 2-Methylnaphthalene and a constant concentration of 2-MN-d10.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

For the unknown samples, calculate the peak area ratio and determine the concentration from the linear regression of the calibration curve.[8]

-

Caption: Workflow for PAH analysis in sediment using ID-GC-MS/MS.

Section 5: Application in Metabolic Studies

Beyond quantitative analysis, 2-MN-d10 is an invaluable tool for tracing metabolic pathways. Because the deuterium atoms are stable and do not readily exchange, they act as a "tag" that allows researchers to follow the parent compound through various enzymatic transformations.[10]

Studies on the anaerobic degradation of 2-Methylnaphthalene have successfully used 2-MN-d10 to elucidate its metabolic fate.[11][12] In these experiments, a microbial consortium was incubated with 2-MN-d10 as the sole carbon source. Subsequent GC-MS analysis of the culture extract revealed metabolites that retained the deuterium label, providing definitive proof of their origin.

Key Finding: One of the primary metabolites identified was deuterated 2-naphthoic acid (2-NA). The mass spectrum of this metabolite showed a mass increase of 7 units compared to a standard 2-NA. This mass shift is explained by the loss of three deuterium atoms from the methyl group during its oxidation to a carboxylic acid (-CD₃ → -COOH), while the seven deuterium atoms on the aromatic rings remained intact.[11] This elegantly demonstrates that a major metabolic pathway for 2-Methylnaphthalene involves the oxidation of its methyl group.[11][12][13]

Caption: Anaerobic metabolic pathway of 2-Methylnaphthalene elucidated using 2-MN-d10.

Conclusion

2-Methylnaphthalene-d10 is more than just a chemical reagent; it is an enabling tool for achieving the highest standards of scientific rigor. Its application as a stable isotope-labeled internal standard in isotope dilution mass spectrometry provides unparalleled accuracy and precision in the quantification of 2-Methylnaphthalene in challenging matrices. It effectively negates variability from sample preparation and matrix effects, leading to robust, reliable, and defensible data essential for regulatory submissions and fundamental research. Furthermore, its use in metabolic fate studies provides unambiguous evidence of biotransformation pathways. For any laboratory engaged in the analysis of PAHs or conducting drug metabolism studies, the integration of 2-Methylnaphthalene-d10 into analytical workflows represents a critical investment in data quality and scientific integrity.

References

-

Barnsley, E. A. (1975). The bacterial degradation of fluoranthene and benzo[a]pyrene. Canadian Journal of Microbiology, 21(7), 1004-1008. [Link]

-

Elshahed, M. S., Gieg, L. M., McInerney, M. J., & Suflita, J. M. (2001). Signature metabolites for assessing the in situ biodegradation of hydrocarbons by anaerobic bacteria. Environmental Science & Technology, 35(4), 682-689. [Link]

-

Moret, S., Purcaro, G., & Conte, L. S. (2005). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. Journal of Chromatography A, 1063(1-2), 247-253. [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11062578, 2-Methylnaphthalene-d10. [Link]

-

Buckpitt, A., & Warren, D. (1990). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. In: Target Organ Toxicology Series: The Lung. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

The Good Scents Company. (n.d.). 2-methyl naphthalene. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Zhang, Y. (2018). Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Heated Soybean Oil. [Link]

-

Sullivan, E. R., Zhang, X., Phelps, C., & Young, L. Y. (2001). Anaerobic mineralization of stable-isotope-labeled 2-methylnaphthalene. Applied and Environmental Microbiology, 67(9), 4353–4357. [Link]

-

Laskin, A., Laskin, J., & Nizkorodov, S. A. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Mass Spectrometry, 57(2), e4804. [Link]

-

Cedre. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Derivatives. [Link]

- Patent CN102001907A. (2011).

-

Waters Corporation. (n.d.). Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS. [Link]

-

Sullivan, E. R., Zhang, X., Phelps, C., & Young, L. Y. (2001). Anaerobic mineralization of stable-isotope-labeled 2-methylnaphthalene. Applied and Environmental Microbiology, 67(9), 4353-4357. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Xiong, C., et al. (2025). Transalkylation between C10 aromatics and 2-methylnaphthalene to synthesize 2,6-dimethylnaphthalene by Mo-modified HZSM-12 catalysts. ResearchGate. [Link]

- Patent EP0475450A1. (1992). Process for producing 2-methylnaphthalene.

-

Wang, F., et al. (2026). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. ResearchGate. [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-. [Link]

-

Wang, L., et al. (2025). The 2D chromatography of 2-methylnaphthalene and 1-methylnaphthalene. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). [Link]

-

Zinn, P., et al. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 967(2), 205-215. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. isotope.com [isotope.com]

- 4. 2-Methylnaphthalene-d10 | C11H10 | CID 11062578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylnaphthalene-D10 | CAS 7297-45-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]